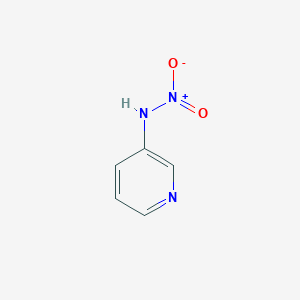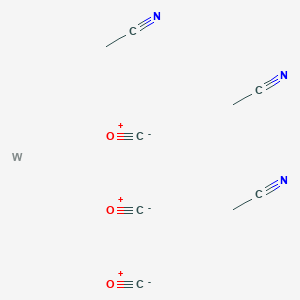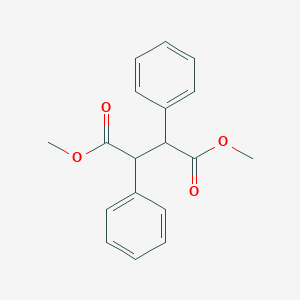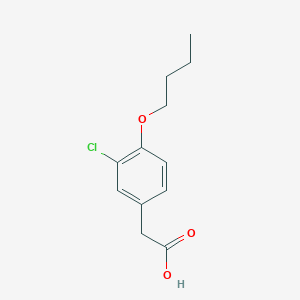
2-(4-Butoxy-3-chlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butoxy-3-chlorophenyl)acetic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylpropionic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mecanismo De Acción
The mechanism of action of 2-(4-Butoxy-3-chlorophenyl)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 2-(4-Butoxy-3-chlorophenyl)acetic acid can reduce the production of prostaglandins and other inflammatory mediators, thereby reducing pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Fenbufen has been shown to have several biochemical and physiological effects. It can effectively reduce pain, inflammation, and fever by inhibiting the production of prostaglandins. It can also reduce platelet aggregation and lower the risk of thrombosis. Fenbufen has been shown to have a good safety profile and is well-tolerated by most patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenbufen has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. It can be used as a positive control in experiments that involve the inhibition of COX enzymes or the reduction of inflammation. However, 2-(4-Butoxy-3-chlorophenyl)acetic acid also has some limitations. It can be difficult to dissolve in water and may require the use of organic solvents. It may also have some off-target effects that need to be considered when interpreting the results of experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-Butoxy-3-chlorophenyl)acetic acid. One area of interest is the use of 2-(4-Butoxy-3-chlorophenyl)acetic acid in combination with other drugs for the treatment of various diseases. For example, 2-(4-Butoxy-3-chlorophenyl)acetic acid has been shown to enhance the anti-tumor effects of chemotherapy drugs in some studies. Another area of interest is the development of new formulations of 2-(4-Butoxy-3-chlorophenyl)acetic acid that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the safety and efficacy of 2-(4-Butoxy-3-chlorophenyl)acetic acid in different patient populations.
In conclusion, 2-(4-Butoxy-3-chlorophenyl)acetic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has a well-established mechanism of action and has several advantages for use in lab experiments. However, further research is needed to fully understand its potential for the treatment of various diseases and to develop new formulations that can improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-(4-Butoxy-3-chlorophenyl)acetic acid involves the reaction of 4-butoxy-3-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(4-butoxy-3-chlorophenyl)acetic acid. This method has been optimized and improved over the years to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Fenbufen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. Several studies have shown that 2-(4-Butoxy-3-chlorophenyl)acetic acid can effectively reduce pain and inflammation by inhibiting the production of prostaglandins and other inflammatory mediators.
Propiedades
Número CAS |
15560-51-7 |
|---|---|
Nombre del producto |
2-(4-Butoxy-3-chlorophenyl)acetic acid |
Fórmula molecular |
C12H15ClO3 |
Peso molecular |
242.7 g/mol |
Nombre IUPAC |
2-(4-butoxy-3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |
Clave InChI |
LXZKVRZDXPACMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |
Otros números CAS |
15560-51-7 |
Sinónimos |
4-Butoxy-3-chlorobenzeneacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



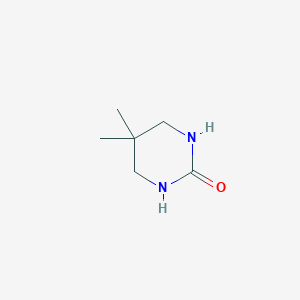
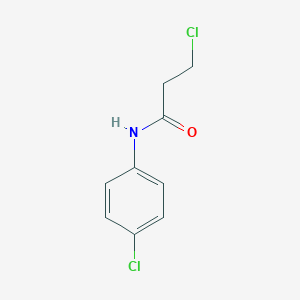



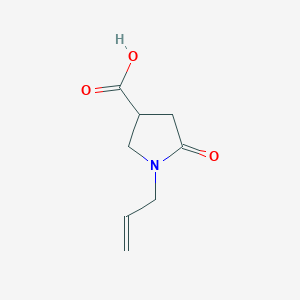
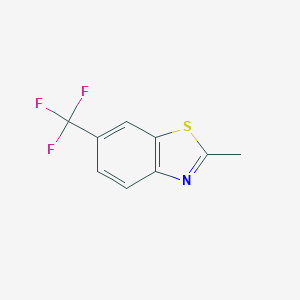
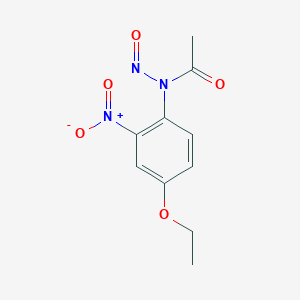
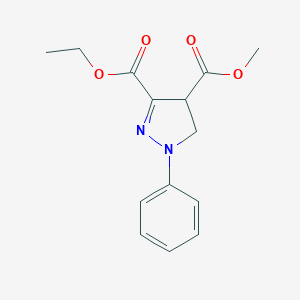
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

